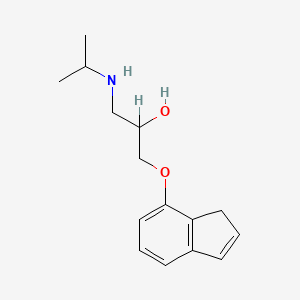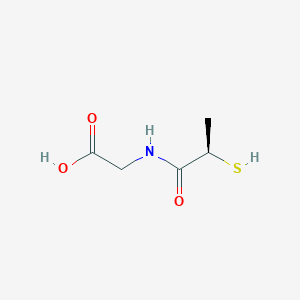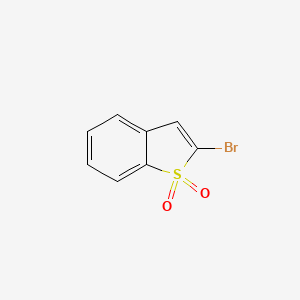
2-Bromobenzothiophene sulfone
Overview
Description
2-Bromobenzothiophene sulfone is a synthetic compound with the molecular formula C8H5BrO2S and a molecular weight of 245.093 g/mol . It is characterized by the presence of a bromine atom attached to the benzothiophene ring, which is further oxidized to form a sulfone group. This compound has various applications in different fields of research and industry.
Mechanism of Action
Target of Action
This compound is a derivative of benzothiophene, and its targets may be similar to those of other benzothiophene derivatives
Mode of Action
As a benzothiophene derivative, it may interact with its targets in a manner similar to other compounds in this class . More research is required to elucidate the specific interactions between 2-Bromobenzothiophene sulfone and its targets.
Biochemical Pathways
A related compound, dibenzothiophene sulfone, is known to be involved in the “4s” desulfurization pathway . It’s possible that this compound may also affect similar sulfur-related biochemical pathways.
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Result of Action
Given its structural similarity to other benzothiophene derivatives, it may have similar effects, but this requires further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as light, soil moisture, soil types, temperature, soil sterilization, and soil organic matter can affect the degradation rate of similar compounds . These factors may also influence the action of this compound.
Preparation Methods
The synthesis of 2-Bromobenzothiophene sulfone typically involves the bromination of benzothiophene followed by oxidation to introduce the sulfone group. One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The oxidation can be achieved using hydrogen peroxide (H2O2) in the presence of a catalyst such as tantalum carbide or niobium carbide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
2-Bromobenzothiophene sulfone undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for coupling reactions, and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromobenzothiophene sulfone has a wide range of applications in scientific research, including:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Comparison with Similar Compounds
2-Bromobenzothiophene sulfone can be compared with other similar compounds, such as:
2-Bromobenzothiophene: This compound lacks the sulfone group and has different reactivity and applications.
Benzothiophene sulfone: This compound lacks the bromine atom and has different chemical properties and uses.
2-Bromothianaphthene 1,1-dioxide: This is another name for this compound and highlights its structural features.
The uniqueness of this compound lies in its combination of the bromine atom and the sulfone group, which imparts specific reactivity and makes it valuable for various applications.
Properties
IUPAC Name |
2-bromo-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2S/c9-8-5-6-3-1-2-4-7(6)12(8,10)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNSVTOQAJSJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201712 | |
| Record name | 2-Bromobenzothiophene sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-05-0 | |
| Record name | 2-Bromobenzothiophene sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC3901 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromobenzothiophene sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


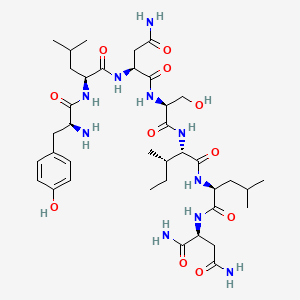
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1615647.png)

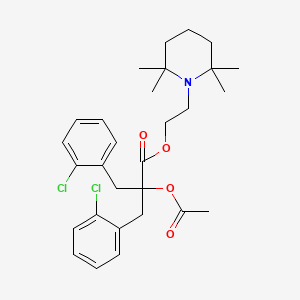
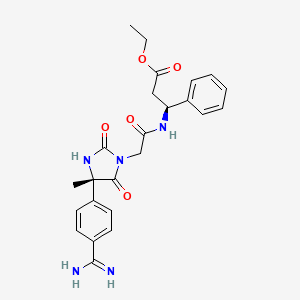
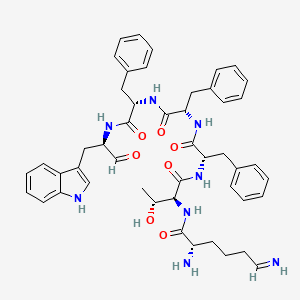
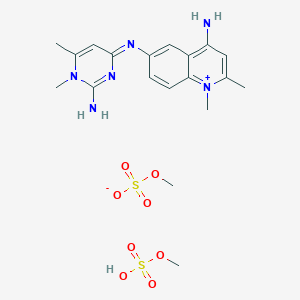
![Benzo[g]isatin](/img/structure/B1615657.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B1615658.png)

